molecular formula C14H22N4O B1378671 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 1423032-02-3

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B1378671
CAS No.: 1423032-02-3
M. Wt: 262.35 g/mol
InChI Key: YEACBLMCSLFGFI-UHFFFAOYSA-N
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Description

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound with a molecular formula of C14H22N4O. This compound features a piperazine ring, a pyridine ring, and an ethylamino group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols), typically in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.

    Pathways Involved: By interacting with these molecular targets, the compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)ethan-1-one: A simpler analog with a pyridine ring and an ethanone group.

    2-(Piperazin-1-yl)ethan-1-ol: Contains a piperazine ring and an ethan-1-ol group, used in similar applications.

Uniqueness

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one is unique due to its combination of a piperazine ring, a pyridine ring, and an ethylamino group. This structural complexity allows for diverse chemical reactivity and a broad range of applications in scientific research and industry.

Properties

IUPAC Name

1-[4-[[4-(ethylamino)pyridin-2-yl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-15-13-4-5-16-14(10-13)11-17-6-8-18(9-7-17)12(2)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEACBLMCSLFGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1)CN2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one
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